molecular formula C22H18N4O4S2 B14949577 1,2-Bis(4-methoxycarbonyl-5-phenyl-2-thiazolyl)hydrazine

1,2-Bis(4-methoxycarbonyl-5-phenyl-2-thiazolyl)hydrazine

Cat. No.: B14949577
M. Wt: 466.5 g/mol
InChI Key: ZQAYTOBRMWVOFO-UHFFFAOYSA-N
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Description

METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound that belongs to the thiazole family. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This compound is characterized by its unique structure, which includes two thiazole rings, each substituted with phenyl groups and connected via a hydrazine linkage. The presence of methoxycarbonyl groups further adds to its chemical complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the thiazole rings, followed by the introduction of phenyl groups through electrophilic aromatic substitution. The hydrazine linkage is then formed by reacting the intermediate compounds with hydrazine derivatives under controlled conditions. The final step involves the esterification of the carboxylate groups using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thioethers or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thioethers or amines.

Scientific Research Applications

METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as 2-methylthiazole and 4-phenylthiazole share structural similarities.

    Hydrazine Derivatives: Compounds like phenylhydrazine and benzylhydrazine have similar functional groups.

Uniqueness

METHYL 2-{2-[4-(METHOXYCARBONYL)-5-PHENYL-1,3-THIAZOL-2-YL]HYDRAZIN-1-YL}-5-PHENYL-1,3-THIAZOLE-4-CARBOXYLATE is unique due to its dual thiazole rings and methoxycarbonyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H18N4O4S2

Molecular Weight

466.5 g/mol

IUPAC Name

methyl 2-[2-(4-methoxycarbonyl-5-phenyl-1,3-thiazol-2-yl)hydrazinyl]-5-phenyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C22H18N4O4S2/c1-29-19(27)15-17(13-9-5-3-6-10-13)31-21(23-15)25-26-22-24-16(20(28)30-2)18(32-22)14-11-7-4-8-12-14/h3-12H,1-2H3,(H,23,25)(H,24,26)

InChI Key

ZQAYTOBRMWVOFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC(=N1)NNC2=NC(=C(S2)C3=CC=CC=C3)C(=O)OC)C4=CC=CC=C4

Origin of Product

United States

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